Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of compounds structurally related to Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate, exploring their potential as antimicrobial agents, and investigating their physical and chemical properties through spectroscopic methods and molecular docking studies.
Antimicrobial Agents : New quinazolines, which are structurally related to the target compound, have been synthesized and screened for antibacterial and antifungal activities. These studies reveal the potential of these compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Spectroscopic Analysis and Molecular Docking : The FT-IR and FT-Raman spectra of similar compounds have been recorded and analyzed, with molecular docking studies suggesting inhibitory activity against specific molecular targets. This research indicates the potential therapeutic applications of these compounds (El-Azab et al., 2016).
X-ray Studies : Chemical and X-ray studies of related compounds have contributed to a deeper understanding of their molecular structures, providing insights into their chemical behavior and potential applications in drug design (Begley & Whittaker, 1973).
Applications in Organic Synthesis and Medicinal Chemistry
The research extends beyond antimicrobial properties to include synthesis techniques for creating novel compounds and evaluating their potential in medicinal chemistry, such as cytotoxicity against cancer cell lines and exploring regioselectivity in chemical reactions.
Novel Synthesis Techniques : Studies have demonstrated novel methods for synthesizing derivatives with potential antimicrobial activity, highlighting the versatility of these compounds in organic synthesis (Rao et al., 2020).
Cytotoxic Evaluation : Some derivatives have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting their potential use in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).
Regioselectivity in Chemical Reactions : Research into the regioselective ethylation reaction of related compounds provides valuable information for designing and synthesizing bioactive molecules with specific properties (Batalha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antimicrobial and anticancer potential , suggesting that the compound may interact with targets related to these biological processes.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit microbial growth and cancer cell proliferation . The compound likely interacts with its targets, leading to changes that inhibit these biological processes.
Result of Action
Similar compounds have demonstrated antimicrobial and anticancer activities , suggesting that this compound may also have these effects.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-11H,3-4,12-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZXALOVCJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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